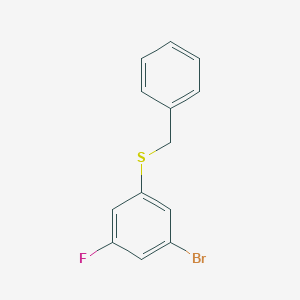

Benzyl(3-bromo-5-fluorophenyl)sulfane

Description

Benzyl(3-bromo-5-fluorophenyl)sulfane is a synthetic organosulfur compound characterized by a sulfane (sulfide) functional group (C–S–C) with a benzyl group attached to one sulfur atom and a 3-bromo-5-fluorophenyl substituent on the other. Its molecular formula is C₁₃H₁₀BrFS, with a molecular weight of 289.19 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research due to the bioactivity imparted by its halogenated aromatic ring (bromo and fluorine substituents) . The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability and bioavailability, making it a candidate for drug discovery and pesticide development .

Properties

Molecular Formula |

C13H10BrFS |

|---|---|

Molecular Weight |

297.19 g/mol |

IUPAC Name |

1-benzylsulfanyl-3-bromo-5-fluorobenzene |

InChI |

InChI=1S/C13H10BrFS/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

BUBAIZRPJQTWDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(3-bromo-5-fluorophenyl)sulfane typically involves the reaction of benzyl halides with thiophenols under specific conditions. One common method is the nucleophilic substitution reaction where benzyl bromide reacts with 3-bromo-5-fluorothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzyl(3-bromo-5-fluorophenyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfane group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines or alkoxides under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether or tetrahydrofuran.

Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl(3-bromo-5-fluorophenyl)sulfane has been explored for its biological activities, particularly in the development of anticancer agents. Research indicates that sulfanyl compounds can exhibit cytotoxic properties against various cancer cell lines. For instance, studies on structurally similar compounds have demonstrated their ability to induce apoptosis in tumor cells at nanomolar concentrations while maintaining low toxicity to normal cells . The specific substitution patterns on the aromatic rings of these compounds are crucial in determining their biological activity, suggesting that this compound could be optimized for enhanced efficacy.

Case Study: Styryl Benzyl Sulfones

A related class of compounds, styryl benzyl sulfones, has been shown to possess significant anticancer activity. These compounds were found to be effective against human tumor cell lines resistant to standard chemotherapy agents. The structure-activity relationship (SAR) studies indicated that the positioning of functional groups significantly influences their biological effectiveness .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions. The presence of both bromine and fluorine atoms enhances its reactivity and versatility in synthetic pathways.

Synthetic Applications

- Electrooxidative Reactions : The compound can be utilized in electrochemical synthesis, where it participates in the formation of cationic intermediates that can lead to diverse products .

- Click Chemistry : As a sulfonamide derivative, it can be employed in click chemistry reactions, which are valuable for bioconjugation applications in drug discovery and materials science .

Materials Science

The incorporation of fluorinated compounds like this compound into materials can significantly alter their physical properties. Fluorination often leads to enhanced thermal stability, chemical resistance, and unique optical characteristics.

Fluorinated Polymers

Research has shown that adding fluorinated sulfides can improve the performance of polymers used in coatings and electronic materials. These enhancements are attributed to the unique interactions between fluorinated groups and the polymer matrix .

Cosmetic Formulations

There is a growing interest in utilizing compounds like this compound in cosmetic formulations due to their potential skin benefits. Sulfides and sulfonamides are known for their moisturizing properties and ability to enhance skin barrier function.

Formulation Insights

A study highlighted the importance of optimizing cosmetic formulations using various raw materials, including sulfides, to achieve desired sensory and moisturizing effects . The experimental design techniques employed allowed researchers to identify interactions between ingredients that enhance product performance.

Data Summary Table

Mechanism of Action

The mechanism of action of Benzyl(3-bromo-5-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile depending on the reaction conditions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Substituted Benzyl Sulfides

Benzyl(phenyl)sulfane (C₁₃H₁₂S)

- Structure : Lacks halogen substituents; simpler phenyl group instead of bromo/fluorophenyl.

- Reactivity : Demonstrates high reactivity in alkenylation reactions due to the electron-rich benzyl group, achieving yields >80% in selective C–H functionalization .

- Applications : Used as a model substrate in catalytic studies.

Benzyl(4-methoxyphenyl)sulfane (C₁₄H₁₄OS)

- Structure : Contains an electron-donating methoxy group (-OCH₃) instead of bromo/fluoro.

- Reactivity : Lower electrophilicity compared to halogenated analogues, favoring nucleophilic aromatic substitution over electrophilic pathways.

- Synthesis : Prepared via thiol-ene coupling, with yields >70% .

Allyl(4-methoxyphenyl)sulfane (C₁₀H₁₂OS)

- Structure : Allyl group instead of benzyl; methoxyphenyl substituent.

- Reactivity : Allyl groups enable participation in radical reactions and cycloadditions, distinct from benzyl sulfides .

Halogenated Sulfides

(3-Bromo-5-fluorophenyl)(methyl)sulfane (C₇H₆BrFS)

- Structure : Methyl group instead of benzyl; same bromo/fluorophenyl substituent.

- Applications : Used in pesticide synthesis; lower molecular weight (221.09 g/mol) reduces steric hindrance compared to benzyl derivatives .

(2-Bromo-5-methoxybenzyl)(4-methoxyphenyl)sulfane (C₁₅H₁₄BrO₂S)

- Structure : Combines bromo and methoxy groups; demonstrates dual electronic effects (electron-withdrawing Br and electron-donating OCH₃).

- Synthesis : Achieved via nucleophilic substitution, with moderate yields (50–60%) .

Sulfones

3-Bromophenyl Methyl Sulfone (C₇H₇BrO₂S)

- Structure : Oxidized sulfide (sulfone) with a methyl group and bromophenyl substituent.

- Properties : Higher stability than sulfides due to sulfone’s strong S=O bonds; used in polymer chemistry .

3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride (C₇H₃BrClF₃O₂S)

- Structure : Sulfonyl chloride derivative with bromo and trifluoromethyl groups.

- Reactivity : Acts as an electrophilic sulfonating agent; critical in synthesizing sulfonamide drugs .

Comparative Data Table

Reactivity and Mechanism

- Electrophilic Aromatic Substitution: The bromo and fluorine groups in this compound direct electrophilic attacks to specific positions on the aromatic ring, unlike non-halogenated analogues like Benzyl(phenyl)sulfane .

- S–S Bond Cleavage : Similar to garlic-derived sulfanes (e.g., diallyl trisulfide), the labile S–S bond in this compound may release sulfane sulfur (S⁰), contributing to antioxidant effects .

- Oxidative Stability : Unlike sulfides, sulfones (e.g., 3-Bromophenyl Methyl Sulfone) resist oxidation, making them preferable for high-temperature applications .

Biological Activity

Benzyl(3-bromo-5-fluorophenyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of benzyl halides with sulfides or thiols under mild conditions. The presence of the bromine and fluorine substituents on the phenyl ring enhances its reactivity and biological activity.

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, antiparasitic, and anticancer properties.

2.1 Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfur moieties have demonstrated efficacy against various bacterial strains and fungi. In particular, the presence of halogen atoms (bromine and fluorine) can enhance antibacterial activity by increasing lipophilicity and membrane permeability.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Compound A | 25 | Antifungal |

| Compound B | 15 | Antibacterial |

2.2 Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against protozoan parasites such as Leishmania and Trypanosoma. In vitro studies indicated that this compound exhibits potent activity against these parasites, potentially through mechanisms that disrupt their metabolic pathways.

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry reported that a series of sulfide derivatives showed promising results against Leishmania donovani, with some compounds exhibiting IC50 values in the low micromolar range. The specific role of this compound was highlighted as a lead compound for further optimization .

- Study 2 : In another investigation focused on anticancer properties, compounds similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 4 to 10 µM, suggesting potential for development as an anticancer agent .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

5. Future Directions

Further research is necessary to fully elucidate the mechanisms behind the biological activity of this compound. Future studies should focus on:

- Structure-activity relationship (SAR) studies to optimize potency and selectivity.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of combination therapies with existing drugs to enhance treatment outcomes against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.